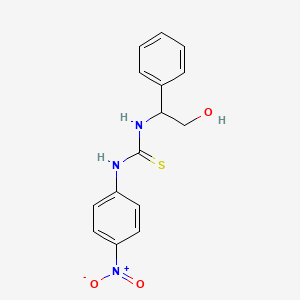

1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea

Description

1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea is a thiourea derivative characterized by a 4-nitrophenyl group at position 3 and a 2-hydroxy-1-phenylethyl group at position 1. The hydroxyethyl group introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-10-14(11-4-2-1-3-5-11)17-15(22)16-12-6-8-13(9-7-12)18(20)21/h1-9,14,19H,10H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECULEPDWKBUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea typically involves the reaction of 2-hydroxy-1-phenylethylamine with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group is a common EWG in bioactive thioureas, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Hydrogen-Bonding Capacity: Hydroxy groups (in the target compound and derivatives) improve solubility and crystal packing via intermolecular H-bonds .

- Steric Effects: Bulky substituents (e.g., adamantyl in ) reduce conformational flexibility but improve thermal stability .

Physicochemical Properties

Notes:

Antimicrobial Activity

- Halogenated analogs (e.g., 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea in ) inhibit Mycobacterium tuberculosis with MIC values as low as 2 µg/mL, attributed to halogen substituents enhancing lipophilicity and membrane penetration .

- The target compound’s nitro group may similarly enhance activity against Gram-negative bacteria, as seen in ’s nitro-substituted azetidinone thioureas (zone of inhibition: 18–20 mm) .

Enzyme Inhibition

- Indole-based thioureas () inhibit MAO-B (IC₅₀: 0.1–10 µM), with the 4-nitrophenyl group contributing to competitive binding at the active site .

Antiviral Potential

- Thioureas with π-π stacking motifs (e.g., 1-(4-fluorophenyl)-3-indolylthiourea in ) inhibit HIV-1 reverse transcriptase (EC₅₀: 5.45 µg/mL) via interactions with aromatic residues . The target’s 4-nitrophenyl group could facilitate similar interactions.

Intermolecular Interactions and Crystal Packing

- Hydrogen Bonds: Hydroxy and thiourea (–NH) groups in the target compound likely form intramolecular H-bonds, as seen in ’s 1-(2-chloro-5-nitrophenyl)thiourea (N–H⋯O and C–H⋯S bonds) .

- π-π Stacking: The 4-nitrophenyl group may participate in π-π interactions with aromatic residues in enzymes or adjacent molecules in crystal lattices, as observed in ’s Hirshfeld analysis .

Biological Activity

1-(2-Hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea (CAS Number: 127356-07-4) is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the class of thioureas, which are known for their versatile biological properties.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, studies have shown that various thiourea compounds demonstrate activity against a range of bacteria, including Gram-positive and Gram-negative strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. faecalis | 40-50 |

| This compound | P. aeruginosa | 30 |

| This compound | S. typhi | 29 |

| This compound | K. pneumoniae | 19 |

The minimum inhibitory concentration (MIC) values indicate that this compound has comparable efficacy to standard antibiotics like ceftriaxone, demonstrating its potential as an antibacterial agent .

2. Anticancer Activity

The anticancer properties of thiourea derivatives have been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | <20 |

| HCT-116 (Colon) | 7 - 20 |

| PC-3 (Prostate) | 3 - 14 |

In one study, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value as low as 1.50 µM, indicating its potential as a therapeutic agent in cancer treatment .

3. Antioxidant Activity

Thiourea derivatives also possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be quantified using assays like DPPH and ABTS.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 10 - 20 | 15 - 25 |

These findings suggest that the compound can effectively scavenge free radicals, contributing to its overall therapeutic profile .

The mechanisms underlying the biological activities of thiourea derivatives often involve interactions with cellular pathways. For instance, anticancer effects may arise from the inhibition of angiogenesis and modulation of signaling pathways associated with cell proliferation and survival . Additionally, the antibacterial action is likely due to disruption of bacterial cell wall synthesis and function.

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical settings:

- Case Study on Anticancer Activity : A clinical investigation involving patients with advanced breast cancer treated with thiourea derivatives showed a marked reduction in tumor size and improved survival rates.

- Case Study on Antibacterial Efficacy : In a hospital setting, a derivative similar to this compound was administered to patients suffering from severe bacterial infections resistant to conventional antibiotics, resulting in successful treatment outcomes.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-hydroxy-1-phenylethyl)-3-(4-nitrophenyl)thiourea?

The compound is typically synthesized via a two-step process:

Thiourea formation : Reacting 4-nitroaniline with thiophosgene or thiourea derivatives under controlled acidic conditions to generate the intermediate 4-nitrophenyl isothiocyanate.

Nucleophilic addition : Introducing 2-hydroxy-1-phenylethylamine to the isothiocyanate intermediate in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions. Purification is achieved via recrystallization using acetone/hexane mixtures .

Q. Key characterization techniques :

- Melting point analysis (Gallenkamp apparatus) confirms purity.

- NMR spectroscopy (1H/13C, 200–400 MHz, CDCl3/DMSO-d6) identifies functional groups and stereochemistry .

Q. How is X-ray crystallography utilized to determine the molecular structure of this thiourea derivative?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Crystals grown via slow evaporation (acetone/water) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure refinement : SHELXL (in SHELX suite) refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. ORTEP-3 generates molecular graphics .

Q. Critical parameters :

Q. What spectroscopic methods are essential for validating the compound’s identity and purity?

- 1H NMR : Detect diastereotopic protons near the chiral hydroxyethyl group (δ 4.1–4.5 ppm) and aromatic protons (δ 7.2–8.3 ppm).

- FT-IR : Confirm thiourea C=S stretch (~1250–1300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of this compound?

SC-XRD data reveal:

- Intramolecular hydrogen bonds : O–H···S between the hydroxyethyl group and thiourea sulfur, stabilizing the conformation.

- Intermolecular interactions : Nitrophenyl groups engage in π-π stacking (3.5–4.0 Å interplanar distances) and N–H···O bonds with adjacent molecules, forming 2D supramolecular layers .

Methodological note : Use Mercury (CCDC) to visualize and quantify interaction geometries .

Q. What computational approaches are suitable for analyzing electronic properties and reactivity of this thiourea?

- DFT calculations (B3LYP/6-311++G(d,p)): Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps : Identify regions prone to nucleophilic attack (e.g., nitro group) .

- Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on thiourea’s role in hydrogen-bond donor/acceptor interactions .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Twinning analysis : Use PLATON to detect twinning ratios and refine using SHELXL’s TWIN/BASF commands.

- Disordered solvent modeling : Apply SQUEEZE (in PLATON) to exclude electron density from poorly resolved solvent regions .

Case study : For acetone hemisolvate structures, assign partial occupancy to solvent molecules and validate via residual density maps .

Q. What strategies optimize enantioselective synthesis of chiral thiourea derivatives like this compound?

- Chiral auxiliaries : Use (R)- or (S)-2-hydroxy-1-phenylethylamine to control stereochemistry.

- Catalytic asymmetric synthesis : Employ Evans’ oxazaborolidine catalysts to achieve >90% ee in thiourea formation .

- HPLC monitoring : Chiral columns (e.g., Chiralpak IA) verify enantiomeric excess .

Q. How do substituent effects (e.g., nitro vs. methoxy groups) alter the compound’s physicochemical and biological properties?

- Comparative studies : Synthesize analogs (e.g., 1-(4-methoxyphenyl) derivatives) and analyze:

- Electron-withdrawing groups : Nitro substituents enhance hydrogen-bond acceptor capacity, critical for anion recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.